4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Overview
Description
4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an amino group attached to a benzamide moiety, which is further connected to a 2,3-dihydro-1,4-benzodioxin ring system. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl/aralkyl halides, with DMF as the solvent and LiH as the base
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl/aralkyl halides yield N-alkyl/aralkyl derivatives of the compound .
Scientific Research Applications
4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for cholinesterase and lipoxygenase enzymes
Medicine: Explored as a potential therapeutic agent for treating diseases such as Alzheimer’s.
Mechanism of Action
The mechanism of action of 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cholinesterase and lipoxygenase enzymes, which are involved in various physiological processes . By inhibiting these enzymes, the compound can modulate biological activities and potentially exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A structurally related compound with similar biological activities.
Prosympal, Dibozane, Piperoxan, and Doxazosin: Other compounds containing the 2,3-dihydro-1,4-benzodioxane moiety, known for their therapeutic properties.
Uniqueness
4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its potential as an enzyme inhibitor and therapeutic agent sets it apart from other similar compounds .
Properties
IUPAC Name |
4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOTVEZQXJRDRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.